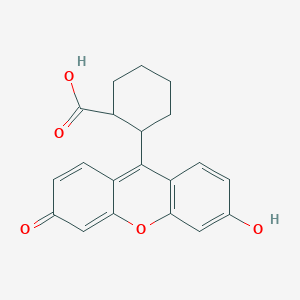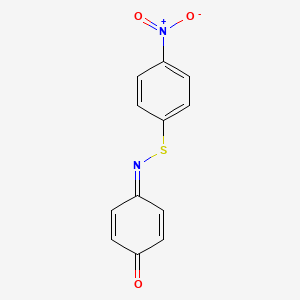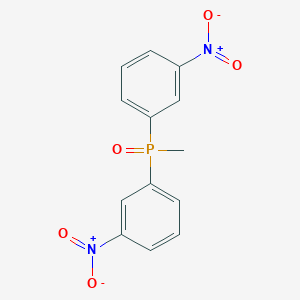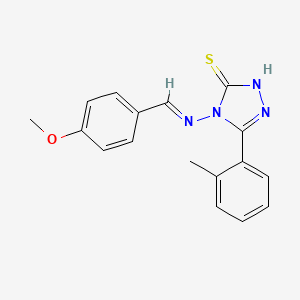![molecular formula C18H17N3O B11968786 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol CAS No. 25023-32-9](/img/structure/B11968786.png)
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is an azo compound characterized by its vivid color and extensive use in dyeing processes. Azo compounds are known for their bright colors, which range from yellow to red, and are widely used in textile, cosmetic, and food industries. This compound, in particular, is notable for its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-naphthol in an alkaline medium to yield the final azo compound.
Industrial Production Methods: In industrial settings, the synthesis is scaled up by maintaining strict control over reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The process involves continuous stirring and precise addition of reagents to prevent side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(dimethylamino)aniline and 2-naphthol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions and pH indicators.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for coloring products.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions, leading to the formation of free radicals. These radicals can interact with various molecular targets, including DNA and proteins, causing alterations in their structure and function. The compound’s ability to absorb light also makes it useful in applications requiring photochemical reactions.
Comparaison Avec Des Composés Similaires
Methyl Orange: Another azo dye used as a pH indicator.
Methyl Red: Used in microbiology for the methyl red test.
Orange II: Commonly used in textile dyeing.
Uniqueness: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is unique due to its specific structural features, which confer distinct color properties and stability. Its dimethylamino group enhances its solubility and interaction with various substrates, making it particularly valuable in applications requiring strong and stable coloration.
Propriétés
Numéro CAS |
25023-32-9 |
|---|---|
Formule moléculaire |
C18H17N3O |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-[[4-(dimethylamino)phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17N3O/c1-21(2)15-10-8-14(9-11-15)19-20-18-16-6-4-3-5-13(16)7-12-17(18)22/h3-12,22H,1-2H3 |
Clé InChI |
KSGXGIDRHWKRFO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11968726.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11968730.png)


![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968766.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11968774.png)
![3-chloro-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methylaniline](/img/structure/B11968779.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11968781.png)

![(5Z)-3-ethyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968788.png)


